Ethyl 2-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with ethyl, phenyl, and benzamido groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the nitration of 3-methylbenzoic acid to form 3-methyl-4-nitrobenzoic acid. This intermediate is then converted to 3-methyl-4-nitrobenzamide through an amide formation reaction. The final step involves the cyclization of the benzamide with ethyl 4-phenylthiophene-3-carboxylate under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring and benzamido group contribute to its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-nitrobenzamide
- 2-Ethoxy-5-(3-methyl-4-nitrobenzamido)benzene-1-sulfonyl chloride
- N-(2-Methoxybenzyl)-3-methyl-4-nitrobenzamide
Uniqueness
ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and the presence of a thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H18N2O5S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H18N2O5S/c1-3-28-21(25)18-16(14-7-5-4-6-8-14)12-29-20(18)22-19(24)15-9-10-17(23(26)27)13(2)11-15/h4-12H,3H2,1-2H3,(H,22,24) |
InChI Key |
QBUJXJCUQZHZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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